2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group and a methanesulfonamido group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methanesulfonyl chloride to form the corresponding methanesulfonamide. This intermediate is then reacted with 2,4-dimethylphenylacetic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds contain acetamide groups, but differ in their substituents and overall structure.
Fluorine compounds: The presence of fluorine atoms in both compounds contributes to their unique chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C18H18ClF3N2O3S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-11-4-7-15(12(2)8-11)23-17(25)10-24(28(3,26)27)16-9-13(18(20,21)22)5-6-14(16)19/h4-9H,10H2,1-3H3,(H,23,25) |
InChI Key |
YYBKXAUPZWUDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)C |
Origin of Product |
United States |
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